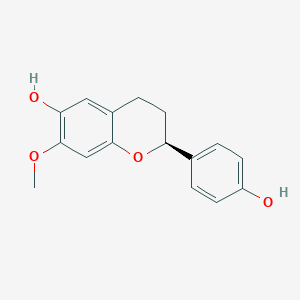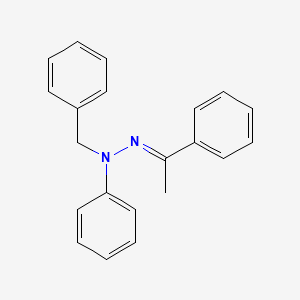
Benzyl-phenyl-(1-phenylethylideneamino)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-phenyl-(1-phenylethylideneamino)amine is an organic compound with the molecular formula C21H20N2 and a molecular weight of 300.403 g/mol . It is also known by other names such as N-(α-Methylbenzylidene)aniline and N-(1-Phenylethylidene)aniline . This compound is characterized by the presence of a benzyl group, a phenyl group, and a phenylethylideneamino group, making it a complex aromatic amine.
Vorbereitungsmethoden
The synthesis of Benzyl-phenyl-(1-phenylethylideneamino)amine typically involves the condensation of benzylamine with benzaldehyde under acidic or basic conditions . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the imine bond, resulting in the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzyl-phenyl-(1-phenylethylideneamino)amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Benzyl-phenyl-(1-phenylethylideneamino)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzyl-phenyl-(1-phenylethylideneamino)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the activity of its targets . The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Benzyl-phenyl-(1-phenylethylideneamino)amine can be compared with other similar compounds such as:
N-(α-Methylbenzylidene)aniline: Similar in structure but may have different reactivity and applications.
N-(1-Phenylethylidene)aniline: Another structurally related compound with distinct chemical properties.
N-(1-Phenylethylidene)benzenamine: Shares a similar core structure but differs in functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
1665-84-5 |
|---|---|
Molekularformel |
C21H20N2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-benzyl-N-[(E)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C21H20N2/c1-18(20-13-7-3-8-14-20)22-23(21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3/b22-18+ |
InChI-Schlüssel |
TYCJTLXHHNZHBZ-RELWKKBWSA-N |
Isomerische SMILES |
C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
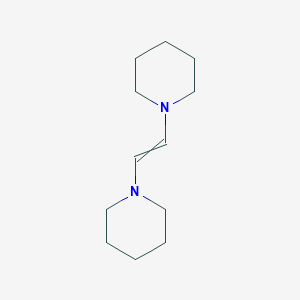
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
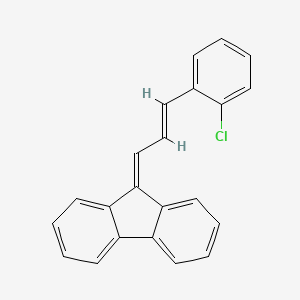
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
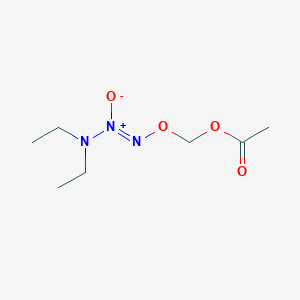
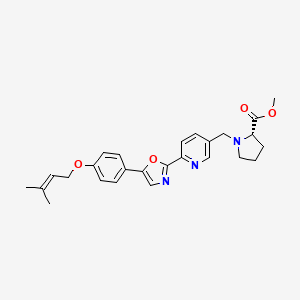
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
